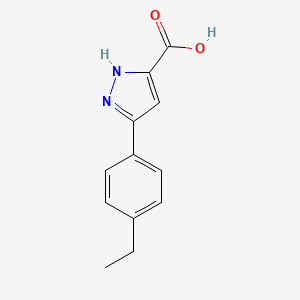

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Condensed Pyrazoles : Ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to yield 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. Cyclization of these compounds has led to the formation of various condensed pyrazoles, showcasing the utility of such compounds in complex organic synthesis (Arbačiauskienė et al., 2011).

Functionalization Reactions : 1H-pyrazole-3-carboxylic acid and its acid chloride have been functionalized with various aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the compound's versatility in synthesizing diverse organic molecules (Yıldırım & Kandemirli, 2006).

Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential applications in the field of optical limiting and photonics. Notably, specific compounds were identified as potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Coordination Polymers : Semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to construct coordination polymers with Zn(II) and Cd(II) ions. The resulting structures exhibit interesting features such as chirality due to hydrogen bonds, indicating their potential use in materials science and catalysis (Cheng et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target receptor-type tyrosine-protein phosphatase beta , which plays an important role in blood vessel remodeling and angiogenesis .

Mode of Action

For instance, pyrazoles can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in the pyrazole ring can act as a nucleophile, forming an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound’s potential interaction with receptor-type tyrosine-protein phosphatase beta suggests it may influence pathways related to angiogenesis .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability .

Result of Action

Its potential interaction with receptor-type tyrosine-protein phosphatase beta suggests it may influence cellular processes related to angiogenesis .

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIBGNYUBDMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393298 |

Source

|

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-84-1 |

Source

|

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid](/img/structure/B1231777.png)

![[(16E,18E)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-[methyl(2-methylpropanoyl)amino]butanoate](/img/structure/B1231778.png)